molecular formula C15H13FN4S B5518420 2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B5518420
M. Wt: 300.4 g/mol
InChI Key: VARNRLFBCQJRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{5-[(3-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine is a useful research compound. Its molecular formula is C15H13FN4S and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.08449577 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Compounds derived from the structural framework of 1,2,4-triazoles, similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds, obtained through reactions involving isonicotinic acid hydrazide and other chemical reactions, have shown good to moderate activity against a range of microbial strains. The antimicrobial study suggests that such compounds, through their structural variations, could potentially serve as bases for developing new antimicrobial agents (Bayrak et al., 2009).

Corrosion Inhibition

Schiff’s bases derived from pyridyl substituted triazoles have demonstrated effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds adhere to the surface of the metal, reducing its corrosion rate significantly. The inhibition performance was notably high for certain derivatives, highlighting their potential in corrosion protection applications (Ansari et al., 2014).

Antifungal Activity

The synthesis and structural determination of specific triazole compounds have shown moderate antifungal activity against various fungi. This includes compounds with substitutions that enhance their bioactivity, pointing towards the potential of such molecules in antifungal drug development (Mu et al., 2015).

Photophysical and Electrochemical Properties

Research into the modification of the electronic and photophysical properties of iridium(III) complexes through the incorporation of triazole-pyridine ligands has revealed potential applications in light-emitting devices and solar energy conversion. These studies provide insights into how structural variations can influence the efficiency and color properties of the emitted light, opening pathways for the development of new materials for organic light-emitting diodes (OLEDs) and photovoltaic devices (Shang et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

2-[5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c1-20-14(13-7-2-3-8-17-13)18-19-15(20)21-10-11-5-4-6-12(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARNRLFBCQJRPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.